molecular formula C16H16ClN3O3 B5577074 1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone

1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone

Cat. No.: B5577074
M. Wt: 333.77 g/mol
InChI Key: WUTVNTCZXJNLQH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0880191 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Biofilm and Enzyme Inhibitors

A study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including compounds structurally related to 1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone, highlights their potent antibacterial efficacies and biofilm inhibition activities. These compounds demonstrated significant inhibitory activity against bacterial strains such as E. coli, S. aureus, and S. mutans, as well as against MRSA and VRE bacterial strains, making them promising candidates for addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Antimicrobial Activities

The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial activities by Bektaş et al. (2010) encompass molecules with a piperazine moiety. These compounds exhibited good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Antifungal and Physicochemical Properties

Volkova et al. (2020) synthesized a novel potential antifungal compound of the 1,2,4-triazole class, structurally similar to this compound. The study determined its solubility, thermodynamic properties, and partitioning processes in biologically relevant solvents, offering insights into its pharmacologically relevant physicochemical properties and suggesting its effectiveness in lipophilic delivery pathways (Volkova et al., 2020).

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10-15(23-11(2)18-10)16(22)19-7-8-20(14(21)9-19)13-6-4-3-5-12(13)17/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVNTCZXJNLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.